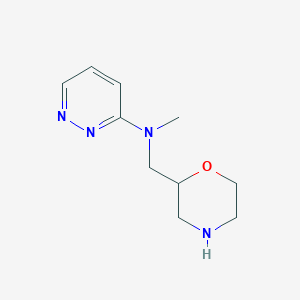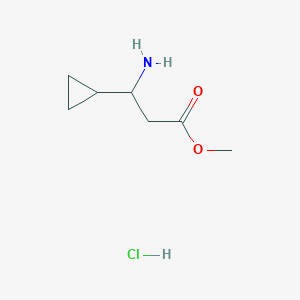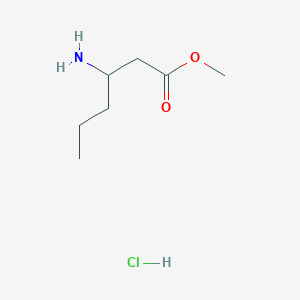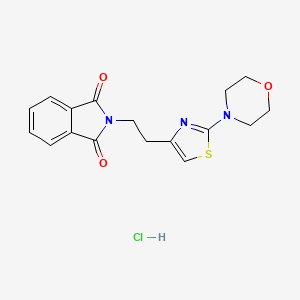
N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Descripción general
Descripción
“N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine” is a chemical compound with the CAS Number: 1423032-39-6 . It has a molecular weight of 208.26 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H16N4O/c1-14(10-3-2-4-12-13-10)8-9-7-11-5-6-15-9/h2-4,9,11H,5-8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a molecular weight of 208.26 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Innovative Synthesis Techniques : A study by Justyna et al. (2017) presented a new method for the synthesis of imidazo-azines through flash vacuum thermolysis of tert-butylimines, including compounds structurally related to N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine. This technique yielded excellent results for monocyclic imines and provided a regioselective cyclization onto adjacent nitrogen atoms, offering a pathway to synthesize related compounds efficiently (Justyna et al., 2017).
Microwave-Assisted Reactions : The work by Stoyanov and Ivanov (2004) demonstrated the convenience of replacing hydroxy groups with amino groups in hydroxycoumarin under microwave irradiation, a technique that could be applicable to modifying compounds like this compound to enhance their properties or synthesize derivatives (Stoyanov & Ivanov, 2004).
Aminocyclopropane Synthesis : Butz and Vilsmaier (1993) explored the synthesis of azabicyclo[3.1.0]hexane diastereomers from chloroenamines and organometallic compounds, revealing the potential of morpholino-chlorotetrahydro-N-methyl-pyridine in synthesizing novel cyclic structures. This research highlights the versatility of this compound derivatives in organic synthesis (Butz & Vilsmaier, 1993).
Potential Drug Discovery Applications
- GPR39 Agonists Discovery : Sato et al. (2016) identified kinase inhibitors that act as novel GPR39 agonists, including compounds with structural similarities to this compound. This discovery opens up new avenues for the use of such compounds in therapeutic applications, especially in modulating G protein-coupled receptors (Sato et al., 2016).
Material Science Applications
- N-Methylmorpholine Synthesis for Solvency Applications : Research by Markosyan et al. (2013) detailed a waste-free technology for synthesizing N-methylmorpholine, showcasing the importance of derivatives of this compound in extracting aromatic hydrocarbons and as solvents in manufacturing fibers, indicating their broad applicability in material science (Markosyan et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14(10-3-2-4-12-13-10)8-9-7-11-5-6-15-9/h2-4,9,11H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJNJJUOJIJHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CNCCO1)C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229916 | |
| Record name | 2-Morpholinemethanamine, N-methyl-N-3-pyridazinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423032-39-6 | |
| Record name | 2-Morpholinemethanamine, N-methyl-N-3-pyridazinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Morpholinemethanamine, N-methyl-N-3-pyridazinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1470878.png)

![1-[2-Methoxy-2-(4-methylphenyl)ethyl]piperazine](/img/structure/B1470881.png)
![methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride](/img/structure/B1470882.png)


![2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide](/img/structure/B1470885.png)

![2-Phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-oxadiazole hydrochloride](/img/structure/B1470889.png)
![(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1470891.png)
![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)
![[5-(2,2-Dimethylpropanoyl)-2-thienyl]acetic acid](/img/structure/B1470895.png)

